molecular formula C11H17F3N2O3 B1287762 tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate CAS No. 195196-07-7

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

Cat. No.: B1287762
CAS No.: 195196-07-7
M. Wt: 282.26 g/mol
InChI Key: NIUWIGGGPOVCFV-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate is a chemical compound with the molecular formula C11H17F3N2O3. It is a solid substance commonly used in early discovery research due to its unique chemical properties .

Preparation Methods

The synthesis of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-3-(trifluoromethyl)piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Biological Activity

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, with the molecular formula C11_{11}H17_{17}F3_3N2_2O3_3 and a molecular weight of approximately 282.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Weight : 282.263 g/mol
  • CAS Numbers : 122684-34-8; 195196-07-7
  • IUPAC Name : tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate
PropertyValue
Boiling Point390.6 ± 42.0 °C (Predicted)
Density1.25 ± 0.1 g/cm³ (Predicted)
pKa8.40 ±

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial agent and its role in inhibiting specific enzymes related to pain and inflammation.

Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds similar to this compound, particularly against Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed significant inhibition zones, suggesting strong antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in pain signaling pathways. Preliminary pharmacological data indicate that modifications in the compound's structure can enhance its inhibitory potency against FAAH, potentially leading to analgesic effects .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes like FAAH, altering their activity.
  • Cell Membrane Penetration : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating intracellular action.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study, synthesized derivatives of piperidine compounds were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, with inhibition zones ranging from 10 mm to 20 mm .

FAAH Inhibition Study

Another research project focused on the development of FAAH inhibitors derived from similar piperidine structures. The study demonstrated that introducing specific functional groups significantly improved the inhibitory activity, with some derivatives achieving IC50_{50} values in the low micromolar range .

Properties

IUPAC Name

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUWIGGGPOVCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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